molecular formula C11H12F3NO B4733256 N-[4-(trifluoromethyl)phenyl]butanamide

N-[4-(trifluoromethyl)phenyl]butanamide

Cat. No.: B4733256
M. Wt: 231.21 g/mol
InChI Key: RRSPMSLCWBEVFK-UHFFFAOYSA-N
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Description

N-[4-(Trifluoromethyl)phenyl]butanamide is an organic compound with the molecular formula C11H12F3NO . This aryl amide belongs to a class of compounds that are of significant interest in modern chemical and pharmaceutical research, particularly due to the presence of the trifluoromethyl group . The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a strategic approach in modern drug design, as it can profoundly influence the compound's properties, including its metabolic stability, lipophilicity, and membrane permeability . Compounds featuring a trifluoromethylphenyl group, such as this one, are frequently utilized as key building blocks or intermediates in the synthesis of more complex molecules for pharmaceutical and materials science applications . Aryl amides, in general, are prevalent in a variety of pharmaceutical drugs and polymers . The molecular structure of such compounds has been extensively studied, including through crystal structure analysis, which reveals how these molecules pack in the solid state and interact through intermolecular forces such as hydrogen bonding and π-stacking . This compound is provided for research and development purposes exclusively. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before use.

Properties

IUPAC Name

N-[4-(trifluoromethyl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO/c1-2-3-10(16)15-9-6-4-8(5-7-9)11(12,13)14/h4-7H,2-3H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSPMSLCWBEVFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(trifluoromethyl)phenyl]butanamide typically involves the reaction of 4-(trifluoromethyl)aniline with butanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an amide bond, resulting in the desired product. The reaction conditions often include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient heat management and product yield. The use of automated systems and reactors allows for precise control over reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions: N-[4-(trifluoromethyl)phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Scientific Research Applications

N-[4-(trifluoromethyl)phenyl]butanamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(trifluoromethyl)phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. This property allows the compound to reach its target sites more effectively, where it can exert its effects by modulating the activity of enzymes or receptors involved in various biochemical pathways .

Comparison with Similar Compounds

  • N-[4-(trifluoromethyl)phenyl]acetamide
  • N-[4-(trifluoromethyl)phenyl]propionamide
  • N-[4-(trifluoromethyl)phenyl]benzamide

Comparison: N-[4-(trifluoromethyl)phenyl]butanamide is unique due to its butanamide moiety, which imparts distinct physicochemical properties compared to its analogs. The length of the carbon chain in the butanamide group influences the compound’s solubility, stability, and reactivity. This makes this compound particularly suitable for applications requiring specific solubility and stability profiles .

Q & A

Q. What are the optimal synthetic routes for N-[4-(trifluoromethyl)phenyl]butanamide, and how can purity be maximized?

The compound is synthesized via nucleophilic acyl substitution between 4-(trifluoromethyl)aniline and butanoyl chloride under inert conditions (e.g., nitrogen atmosphere). Reaction parameters such as temperature (0–5°C for slow addition to prevent side reactions), stoichiometry (1:1.2 molar ratio of aniline to acyl chloride), and solvent choice (dry dichloromethane or THF) are critical. Purification involves recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity. Analytical validation via HPLC and NMR ensures minimal byproducts like unreacted aniline or hydrolyzed acyl chloride .

Q. How is the structural integrity of this compound confirmed?

Structural characterization employs:

  • 1H/13C NMR : Peaks at δ 7.6–7.8 ppm (aromatic protons), δ 2.3–2.5 ppm (CH2 adjacent to carbonyl), and δ 1.6–1.8 ppm (terminal CH3) confirm the backbone. The trifluoromethyl group (CF3) is identified via 19F NMR at δ −63 to −65 ppm.
  • Mass spectrometry (ESI-MS) : Molecular ion [M+H]+ at m/z 260.1 (calculated for C11H11F3NO).
  • FT-IR : Strong absorbance at ~1650 cm−1 (amide C=O stretch) and 1120 cm−1 (C-F stretch). Cross-referencing with PubChem data (e.g., SMILES: CC(=O)NC1=CC=C(C=C1)C(F)(F)F) ensures accuracy .

Advanced Research Questions

Q. What experimental strategies are used to investigate the enzyme inhibition potential of this compound?

  • Kinetic assays : Measure IC50 values against target enzymes (e.g., kinases, proteases) using fluorogenic substrates. For example, a fluorescence polarization assay monitors substrate turnover inhibition in real time.
  • Docking studies : Computational modeling (AutoDock Vina, Schrödinger Suite) predicts binding interactions between the trifluoromethylphenyl group and hydrophobic enzyme pockets.
  • Control experiments : Include competitive inhibitors (e.g., staurosporine for kinases) and negative controls (DMSO vehicle) to validate specificity. Dose-response curves (0.1–100 µM) assess potency .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use reference compounds (e.g., known inhibitors) for cross-lab validation.
  • Compound degradation : Confirm stability via LC-MS before assays; store aliquots at −20°C under argon.
  • Structural analogs : Compare activity with derivatives (e.g., N-[4-(morpholin-4-yl)phenyl]butanamide) to identify critical pharmacophores. Reproducibility is enhanced by triplicate experiments and blinded data analysis .

Q. What strategies improve the solubility of this compound in aqueous buffers for in vitro studies?

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins (e.g., HP-β-CD) to enhance solubility without disrupting biological activity.
  • Salt formation : React with hydrochloric acid to form a water-soluble hydrochloride salt.
  • Nanoformulation : Encapsulate in liposomes (e.g., phosphatidylcholine/cholesterol) for sustained release. Pre-formulation studies (dynamic light scattering, TEM) assess particle size and stability .

Methodological Considerations

Q. How to optimize reaction yields when scaling up synthesis?

  • Process intensification : Use flow chemistry for precise temperature control and reduced side reactions.
  • Catalysis : Add DMAP (4-dimethylaminopyridine, 5 mol%) to accelerate acylation.
  • In-line monitoring : Employ FT-IR or Raman spectroscopy to track reaction progress and terminate at completion. Pilot batches (10–50 g) achieve ~85% yield with >99% purity via recrystallization .

Q. What analytical approaches validate the absence of toxic impurities in synthesized batches?

  • GC-MS : Screen for residual solvents (e.g., dichloromethane, THF) below ICH Q3C limits.
  • Elemental analysis : Confirm C, H, N, F content within 0.4% of theoretical values.
  • HPLC-UV/ELSD : Detect non-volatile impurities (e.g., dimerized byproducts) using a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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